4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride
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Overview
Description
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride is a chemical compound that features a bromine atom, a triazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride typically involves the introduction of the triazole ring onto the aniline structure followed by bromination. One common method involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for designing drugs with anticancer, antifungal, and antibacterial properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-bromo-2-(1H-1,2,4-triazol-1-yl)phenol
- 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzamide
Uniqueness
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride is unique due to its specific combination of a bromine atom, triazole ring, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2763755-81-1 |
---|---|
Molecular Formula |
C8H8BrClN4 |
Molecular Weight |
275.5 |
Purity |
95 |
Origin of Product |
United States |
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